molecular formula C5H8O3 B2403584 4-(hydroxymethyl)dihydrofuran-2(3H)-one CAS No. 36679-81-9

4-(hydroxymethyl)dihydrofuran-2(3H)-one

Cat. No. B2403584
CAS RN: 36679-81-9
M. Wt: 116.116
InChI Key: PVQRPRXBBGDUMX-UHFFFAOYSA-N
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Description

“4-(hydroxymethyl)dihydrofuran-2(3H)-one” is a chemical compound with the molecular formula C5H8O3 . It is also known by other names such as “4-(hydroxymethyl)oxolan-2-one”, “Dihydro-4-(hydroxymethyl)furan-2(3H)-one”, and "4-Hydroxymethyl-dihydro-furan-2-one" .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a process for the asymmetric synthesis of ®-4-propyldihydrofuran-2(3H)-one, an intermediate used for the synthesis of the active ingredient Brivaracetam, has been described . Another study reported the degradation behavior of 11 model compounds including carbohydrates and furfural derivatives, within water and various pure organic solvents as reaction media .


Molecular Structure Analysis

The molecular structure of “4-(hydroxymethyl)dihydrofuran-2(3H)-one” contains a total of 16 bonds, including 8 non-H bonds, 1 multiple bond, 1 rotatable bond, 1 double bond, 1 five-membered ring, 1 ester (aliphatic), 1 hydroxyl group, and 1 primary alcohol .


Physical And Chemical Properties Analysis

The physical and chemical properties of “4-(hydroxymethyl)dihydrofuran-2(3H)-one” include a molecular weight of 116.11 g/mol, a topological polar surface area of 46.5 Ų, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 3, a rotatable bond count of 1, and a complexity of 99.8 .

Scientific Research Applications

Xanthine Oxidase Activity

A derivative of 4-(hydroxymethyl)dihydrofuran-2(3H)-one, specifically 3-(hydroxymethyl)-4-(methylamino)dihydrofuran-2(3H)-one, has been isolated from the leaves of Pithecellobium dulce. This compound demonstrated promising xanthine oxidase inhibitory activity, which is significant in the context of treating diseases like gout, where xanthine oxidase inhibitors are relevant (Wichaidit & Thongyoo, 2021).

Synthesis of Dihydrofuran-Annulated Coumarins

In chemical synthesis, 4-(hydroxymethyl)dihydrofuran-2(3H)-one is utilized in the preparation of novel 3,4-dihydrofuran-annulated coumarins. This is achieved via a combined Claisen rearrangement and intramolecular regioselective oxidative cyclization of 4-O-allyl coumarin intermediates (Jayaprakash & Chakravarthula, 2015).

Biomass-Derived Furanic Compound Reduction

4-(Hydroxymethyl)dihydrofuran-2(3H)-one is relevant in the catalytic reduction of biomass-derived furanic compounds, such as furfural and 5-hydroxymethylfurfural (HMF). These reductions are critical in the transformation of these compounds into various useful products, including fuels and chemicals (Nakagawa, Tamura & Tomishige, 2013).

Stereoselective Synthesis

4-(Hydroxymethyl)dihydrofuran-2(3H)-one is also used in the stereoselective synthesis of chemical compounds. For example, it has been used in the formal total synthesis of (+)-Sch 642305, showcasing its importance in stereoselective chemical reactions (Chakraborty, Samanta & Kumar, 2009).

Electrocatalytic Hydrogenation

It plays a role in electrocatalytic hydrogenation studies, particularly in the hydrogenation of 5-hydroxymethylfurfural (HMF). This hydrogenation process is significant for the conversion of HMF into various valuable chemicals (Kwon, Birdja, Raoufmoghaddam & Koper, 2015).

Safety And Hazards

Safety data sheets suggest avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and obtaining special instructions before use . It is also recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition .

properties

IUPAC Name

4-(hydroxymethyl)oxolan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8O3/c6-2-4-1-5(7)8-3-4/h4,6H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVQRPRXBBGDUMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(COC1=O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

116.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(hydroxymethyl)dihydrofuran-2(3H)-one

Citations

For This Compound
25
Citations
DE Tsvetkov, AS Dmitrenok, YE Tsvetkov… - Russian Chemical …, 2021 - Springer
An extract from the knotwood of Abies sibirica (Siberian fir) was studied by HPLC, NMR spectroscopy, and mass spectrometry with the goal to identify new sources of phytoestrogens, …
Number of citations: 9 link.springer.com
D Chen, M Nie, W Tang, Y Zhang, J Wang, Y Lan… - mLife, 2022 - Wiley Online Library
Streptomyces is a model bacterium to study multicellular differentiation and the major reservoir for antibiotics discovery. However, the cellular‐level lifecycle of Streptomyces has not …
Number of citations: 4 onlinelibrary.wiley.com
Y Zhang, M Wang, J Tian, J Liu, Z Guo, W Tang… - Applied microbiology …, 2020 - Springer
The interspecies communication roles of γ-butyrolactones (GBLs) have been described for a long time but are still poorly understood. Herein, we analyzed more than 1000 …
Number of citations: 15 link.springer.com
AM Sarkale, A Kumar, C Appayee - The Journal of Organic …, 2018 - ACS Publications
(R)-Paraconyl alcohol is found to be a key intermediate for the syntheses of many γ-butyrolactone autoregulators. The chiral auxiliary approach and enzymatic resolution are the two …
Number of citations: 17 pubs.acs.org
J Donges, S Hofmann, M Brüggemann… - European Journal of …, 2021 - Wiley Online Library
Various 1‐(1‐hydroxyalkyl) paraconyl alcohols are important signaling molecules within antibiotics production in Streptomyces sp. Intending developing a flexible convergent chemical …
M Shevchuk, Q Wang, R Pajkert, J Xu… - Advanced Synthesis …, 2021 - Wiley Online Library
For almost 40 years, difluoromethylene phosphonates have proven to be versatile molecular tools in biochemical studies owing to their close resemblance to naturally occurring …
Number of citations: 35 onlinelibrary.wiley.com
FG Delolo, J Fessler, H Neumann, K Junge… - Molecular …, 2022 - Elsevier
Phosphine oxides, especially tricyclohexylphosphine oxide (P7), promote the cobalt catalyzed carbonylative ring expansion and reductive ring opening reaction of oxetanes under …
Number of citations: 2 www.sciencedirect.com
J Donges, A Frank, D Schollmeyer, U Nubbemeyer - Synthesis, 2023 - thieme-connect.com
The 2-(1’-hydroxyalkyl) paraconyl alcohols (-)-VB-A and (-)-SCB-5 are known as highly active signaling molecules within antibiotics production in Streptomyces sp. These γ-…
Number of citations: 0 www.thieme-connect.com
PH Nguyen, JL Yang, MN Uddin, SL Park… - Journal of natural …, 2013 - ACS Publications
As part of our ongoing search for new antidiabetic agents from medicinal plants, we found that a methanol extract of Morinda citrifolia showed potential stimulatory effects on glucose …
Number of citations: 95 pubs.acs.org
R Kan, P Ren, AX Wu, Q Tang… - Journal of the Science …, 2023 - Wiley Online Library
Background Dipeptidyl peptidase‐IV (DPP‐IV), α‐glucosidase, and α‐amylase play a prominent role in regulating postprandial blood sugar level, which are regarded as key targets for …
Number of citations: 2 onlinelibrary.wiley.com

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